molecular formula C31H64 B14306828 5,17-Dimethylnonacosane CAS No. 110371-61-4

5,17-Dimethylnonacosane

Cat. No.: B14306828
CAS No.: 110371-61-4
M. Wt: 436.8 g/mol
InChI Key: IJEHERDQWNPYBI-UHFFFAOYSA-N
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Description

5,17-Dimethylnonacosane is a branched-chain alkane belonging to the class of insect cuticular hydrocarbons (CHCs). These hydrocarbons are a primary component of the waxy layer on the insect exoskeleton and play critical roles in communication and survival . This compound is of significant research value in the field of chemical ecology. CHCs like 5,17-Dimethylnonacosane serve as species- and colony-specific recognition signals, mediating behaviors such as nestmate recognition in social wasps and other insects . Furthermore, the qualitative and quantitative profiles of these hydrocarbons are powerful tools for chemotaxonomy, allowing researchers to differentiate between insect species, populations, and even castes, which is particularly useful for identifying cryptic species . Studies on related dimethylnonacosane isomers have identified them as candidate pheromonal components in other insect species, highlighting the importance of this class of compounds in chemical signaling . Research applications for 5,17-Dimethylnonacosane include fundamental studies in entomology, insect behavior, and ecology. It is also relevant for developing methods for pest species identification and monitoring, as the CHC profiles of bark beetles and other pests can be used for rapid chemotaxonomic classification . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

110371-61-4

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

5,17-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-9-10-11-12-14-17-21-24-28-31(4)29-25-22-19-16-13-15-18-20-23-27-30(3)26-8-6-2/h30-31H,5-29H2,1-4H3

InChI Key

IJEHERDQWNPYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC

Origin of Product

United States

Occurrence and Distribution of 5,17 Dimethylnonacosane in Biological Systems

Biological Sources within Insecta

The branched hydrocarbon 5,17-dimethylnonacosane has been identified as a significant chemical compound in the epicuticular wax layer of various insect species. This compound often plays a crucial role in chemical communication, particularly as a contact sex pheromone. Its presence and function have been documented in several insect orders, including Coleoptera and Isoptera.

Coleoptera (Beetles)

Within the order Coleoptera, 5,17-dimethylnonacosane has been notably identified in several families, where it is primarily associated with reproductive behaviors.

Research has established that 5,17-dimethylnonacosane is a key component of the contact sex pheromone of the female Japanese cedar longhorned beetle, Callidiellum rufipenne. nih.govoup.combioone.orgoup.com Studies have shown that males of this species actively search for females on host trees and that mate recognition is mediated by contact pheromones. nih.govoup.combioone.org When the cuticular hydrocarbons, including 5,17-dimethylnonacosane, are removed from a female's carcass, males no longer show a mating response. nih.govoup.combioone.org However, the response is restored when the hydrocarbon extract is reapplied. nih.govoup.combioone.org

Bioassays have confirmed that the branched-chain hydrocarbon fraction of the female extract is principally responsible for eliciting a mating response from males. nih.govoup.com Synthetic 5,17-dimethylnonacosane has been shown to provoke a strong mating response from males, indicating its importance, and possibly its singular role, in the contact sex pheromone of this species. nih.govoup.comoup.com While extracts from both sexes are qualitatively similar in many respects, 5,17-dimethylnonacosane is a sex-specific compound found in females. oup.com

Table 1: Mating Response of Male C. rufipenne to Different Chemical Treatments

Treatment Number of Males Responding
Hexane-extracted dead females (control) Low
Extracted females + crude extract High

This table is based on findings that demonstrate the restoration of mating behavior upon the application of crude extract or synthetic 5,17-dimethylnonacosane to females whose natural pheromones have been removed.

While not the primary pheromone component, the role of dimethyl-branched hydrocarbons like 5,17-dimethylnonacosane in the subfamily Spondylidinae has been considered in the context of contact sex pheromones. In species such as Tetropium fuscum and Tetropium cinnamopterum, mating responses are mediated by contact sex pheromones present in the female's cuticular hydrocarbons. oup.com Although other compounds, such as (S)-11-methylheptacosane in T. fuscum, are identified as the key pheromone components, the presence and potential synergistic role of other hydrocarbons are acknowledged. oup.com The identification of 5,17-dimethylnonacosane as a contact pheromone in the cerambycid Callidiellum rufipenne provides a comparative basis for understanding the chemical ecology of related subfamilies like Spondylidinae. oup.comresearchgate.net

In the Asian larch bark beetle, Ips subelongatus, 5,17-dimethylnonacosane has been identified as one of the cuticular hydrocarbons (CHCs). nih.gov A study of six different geographic populations of this beetle in northeastern China revealed the presence of this compound, although its relative abundance varied among populations. nih.gov For instance, the percentage composition of what was identified as 5,X-dimeC29 (likely including 5,17-dimethylnonacosane) was noted in the analysis of their CHC profiles. nih.gov While no qualitative differences in CHCs were found between males and females, significant quantitative differences were observed for some compounds. researchgate.net

The genus Dendroctonus comprises numerous bark beetle species that are significant pests of conifers. fao.org While specific studies focusing solely on the presence of 5,17-dimethylnonacosane across all Dendroctonus species are not detailed in the provided context, the chemical ecology of this genus is an active area of research. The D. frontalis complex, for example, includes several closely related species where chemical signals play a vital role in their life cycle. researchgate.net The analysis of cuticular hydrocarbons is a common method for differentiating between species and understanding their chemical communication systems.

Isoptera (Termites)

The presence of 5,17-dimethylnonacosane is not limited to beetles; it has also been documented in termites, where it is a component of their complex cuticular hydrocarbon profiles. These profiles are crucial for preventing desiccation and for chemical communication, including species and caste recognition.

Research on other termite genera, such as Nasutitermes, has also highlighted the importance of dimethyl-branched alkanes in their chemical profiles, which are used for chemotaxonomic discrimination. usda.gov While specific mention of 5,17-dimethylnonacosane in all termite species is not consistently reported, the prevalence of dimethylalkanes in their cuticular lipids is a recurring theme.

Table 2: List of Chemical Compounds Mentioned

Compound Name
5,17-Dimethylnonacosane
(S)-11-Methylheptacosane
9-Pentacosyne

Hymenoptera (Wasps and Ants)

Within the order Hymenoptera, 5,17-Dimethylnonacosane has been detected in both parasitic wasps and ants, highlighting its widespread presence and likely functional importance across different ecological niches.

In the parasitic wasp Leptopilina pacifica, 5,17-Dimethylnonacosane has been identified as one of the cuticular hydrocarbons present on females. The CHC profile of L. pacifica is complex, also containing mono- and di-unsaturated alkanes and other methyl-branched alkanes. researchgate.net In many parasitic wasps, CHCs are crucial for mate recognition, acting as contact sex pheromones. researchgate.netresearchgate.net While the specific role of 5,17-Dimethylnonacosane in L. pacifica requires further elucidation, its presence in the female CHC profile suggests a potential role in chemical communication, possibly in the context of mating. researchgate.net

The ant Lasius fuliginosus has also been found to possess 5,17-Dimethylnonacosane as part of its chemical makeup. ndl.go.jp In social insects like ants, cuticular hydrocarbons are fundamental for nestmate recognition and maintaining colony cohesion. researchgate.netu-tokyo.ac.jp The specific blend of CHCs, including compounds like 5,17-Dimethylnonacosane, creates a colony-specific odor that allows ants to distinguish between nestmates and non-nestmates. researchgate.net Furthermore, research on the related ant species, Lasius fuji, has shown that these cuticular hydrocarbons can be transferred to aphids they tend, which in turn reduces ant aggression towards the aphids. researchgate.netpsu.edu This suggests a role for these compounds in interspecies communication and the management of mutualistic relationships.

Ecological Niches and Habitats of Detection

The detection of 5,17-Dimethylnonacosane across different insect orders and ecological contexts underscores its functional versatility. The primary ecological roles of this compound are tied to its nature as a cuticular hydrocarbon.

Cuticular hydrocarbons, in general, serve two main purposes for insects. researchgate.netresearchgate.netannualreviews.orgnih.gov Firstly, they form a hydrophobic layer on the insect's cuticle that is crucial for preventing water loss and protecting the insect from desiccation, a significant challenge for small terrestrial organisms. researchgate.netresearchgate.netannualreviews.org This protective function allows insects to thrive in a wide range of terrestrial habitats, from damp wood to more exposed environments. researchgate.netantwiki.organtstore.net

Secondly, and of significant ecological importance, these compounds act as semiochemicals, mediating interactions both within and between species. researchgate.netannualreviews.orgnih.gov The specific blend of CHCs, including dimethylalkanes like 5,17-Dimethylnonacosane, can convey a wealth of information. This includes species identity, sex, reproductive status, and colony membership. researchgate.netresearchgate.netu-tokyo.ac.jp In some species, specific hydrocarbons have been identified as contact sex pheromones, eliciting mating behavior upon physical contact between a male and a female. nih.govoup.comoup.com For instance, in the longhorned beetle Callidiellum rufipenne, 5,17-Dimethylnonacosane has been identified as a key component of the female's contact sex pheromone. nih.govoup.com

The habitats where insects possessing 5,17-Dimethylnonacosane are found are diverse and reflect the ecological roles of these insects. Zootermopsis nevadensis inhabits damp wood, where it plays a crucial role as a decomposer. researchgate.net Leptopilina pacifica is a parasitoid of Drosophila, indicating its presence in habitats where its host is abundant. researchgate.net Lasius fuliginosus is often found in woodland and garden environments, where it forages for honeydew from aphids and builds carton nests in trees. antwiki.organtstore.net The presence of 5,17-Dimethylnonacosane in these varied niches highlights its fundamental importance in the chemical ecology of these insects, contributing to their survival, social organization, and reproductive success. wikipedia.orgherefordshire.gov.uk

Data Tables

Table 1: Occurrence of 5,17-Dimethylnonacosane in Selected Insect Species

OrderFamilySpeciesCommon NameBiological System of Detection
IsopteraRhinotermitidaeZootermopsis nevadensisDampwood TermiteCuticular Hydrocarbons
HymenopteraCynipidaeLeptopilina pacificaParasitic WaspCuticular Hydrocarbons (Female)
HymenopteraFormicidaeLasius fuliginosusJet Black AntCuticular Hydrocarbons

Table 2: Ecological Niches and Habitats Associated with the Detection of 5,17-Dimethylnonacosane

Ecological Niche/RoleHabitat of DetectionAssociated Insect(s)
Wood DecompositionDamp, decaying woodZootermopsis nevadensis
ParasitismEnvironments with host (Drosophila)Leptopilina pacifica
Social Colony Living, Aphid TendingWoodlands, gardens, treesLasius fuliginosus
Chemical Communication (e.g., mate recognition, nestmate recognition)Various terrestrial habitatsZootermopsis nevadensis, Leptopilina pacifica, Lasius fuliginosus
Prevention of DesiccationAll terrestrial habitatsZootermopsis nevadensis, Leptopilina pacifica, Lasius fuliginosus

Biological Functions and Ecological Significance of 5,17 Dimethylnonacosane

Interspecific Chemical Communication

Chemical signals are fundamental to the survival and reproduction of many insect species. These signals, often in the form of complex hydrocarbon mixtures on the insect's cuticle, can convey a wealth of information, including species identity, sex, and reproductive status. oup.comcambridge.orgpsu.edu 5,17-Dimethylnonacosane is a prime example of a compound involved in such intricate chemical dialogues.

Within the longhorned beetle family (Cerambycidae), there is a growing body of evidence highlighting the importance of contact pheromones in mating systems. researchgate.netresearchgate.net Unlike volatile pheromones that act over a distance, contact pheromones require physical touch for signal transmission, typically through the antennae. oup.comnih.govillinois.edu 5,17-Dimethylnonacosane has been identified as a key contact sex pheromone in at least one species of this family. oup.comnih.govillinois.edu

In species where 5,17-dimethylnonacosane is active, males actively search for females and only initiate a mating response after making antennal contact. oup.comnih.gov Studies on the longhorned beetle Callidiellum rufipenne have demonstrated that removing the cuticular hydrocarbons from a female's body renders her unattractive to males. oup.comnih.govoup.com However, when these hydrocarbon extracts are reapplied, the female's attractiveness is restored, confirming that the chemical cues on the cuticle are essential for mate recognition. oup.comnih.gov Bioassays have further pinpointed the branched-chain hydrocarbon fraction as being primarily responsible for eliciting the mating response, with 5,17-dimethylnonacosane being a key, sex-specific component in female extracts. oup.comnih.govoup.com Synthetic 5,17-dimethylnonacosane applied to a solvent-washed female carcass has been shown to elicit a strong mating response from males, confirming its role as a crucial component of the contact sex pheromone. oup.comnih.govoup.com

The perception of 5,17-dimethylnonacosane by a male beetle triggers a specific sequence of courtship behaviors. Upon antennal contact with a female carrying this chemical cue, males of species like C. rufipenne will typically stop their search, align their bodies with the female, and attempt to mate. illinois.eduoup.com This immediate behavioral response underscores the compound's critical role in both mate recognition and the initiation of courtship. oup.comillinois.eduoup.com The presence of this specific hydrocarbon on the female's cuticle acts as a definitive signal, confirming her as a suitable mate and triggering the male's reproductive behaviors. nih.govoup.com In many cerambycid species, this reliance on contact pheromones for mate recognition is a common strategy, particularly when long-range volatile pheromones are not utilized. psu.edu

Table 1: Behavioral Response of Male Callidiellum rufipenne to Chemical Cues

TreatmentMale ResponseConclusion
Untreated FemaleMating attempt after antennal contactNormal mating behavior
Solvent-Washed FemaleNo mating responseCuticular hydrocarbons are necessary for mate recognition. oup.comnih.gov
Solvent-Washed Female + Female Cuticular ExtractMating response restoredConfirms the chemical nature of the mating cue. oup.comnih.gov
Solvent-Washed Female + Synthetic 5,17-DimethylnonacosaneStrong mating response elicited5,17-Dimethylnonacosane is a key component of the contact sex pheromone. oup.comnih.govoup.com

The biological activity of pheromones can be highly dependent on their stereochemistry. 5,17-Dimethylnonacosane has two chiral centers, meaning it can exist as four different stereoisomers. While research has confirmed that a synthetic mixture of all four stereoisomers of 5,17-dimethylnonacosane is sufficient to elicit a mating response in C. rufipenne, it is probable that the insect naturally produces only a single, specific stereoisomer. oup.com In many other insect species, "unnatural" stereoisomers have been shown to be inactive or even inhibitory to the response elicited by the natural pheromone. oup.com The precise stereoisomer of 5,17-dimethylnonacosane produced by female C. rufipenne and the specific activity of each individual stereoisomer have not yet been fully elucidated.

The role of cuticular hydrocarbons (CHCs) extends beyond sex pheromones to serve as broader species recognition cues across a vast array of insect taxa. psu.eduoup.com The complex mixture of CHCs on an insect's cuticle is often species-specific, and sometimes even colony- or caste-specific in social insects. psu.edubiologists.com These chemical profiles act as a "signature" that allows insects to distinguish between conspecifics and heterospecifics upon contact. psu.edu This is crucial for avoiding interspecific mating attempts, which would be reproductively costly. frontiersin.org

The species-specific nature of CHC profiles has led to their use as a powerful tool in chemotaxonomy, the classification of organisms based on their chemical constituents. mdpi.comnih.govresearchgate.net By analyzing the CHC profiles of different insect populations using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify distinct chemical differences that correspond to species boundaries. mdpi.comnih.gov This can be particularly useful for distinguishing between cryptic species, which are morphologically identical but reproductively isolated. mdpi.com The stability of CHCs also allows for the identification of insect species from fragments or remains, such as the empty puparial cases of flies, which has applications in fields like forensic entomology. nih.govnih.gov The variation in CHC profiles, including the presence or absence of specific compounds like 5,17-dimethylnonacosane in different species, provides valuable data for delimiting species and understanding insect biodiversity. mdpi.commdpi.com

Cuticular Hydrocarbons as Species Recognition Cues across Insect Taxa

Intraspecific Variation and Environmental Influences on Chemical Profiles

The chemical profile of an insect's cuticle, which includes compounds like 5,17-Dimethylnonacosane, is not static. It exhibits considerable variation within a single species, influenced by a range of internal and external factors. This intraspecific variation is crucial for mediating complex social behaviors and adapting to environmental pressures.

Research has identified significant differences in cuticular hydrocarbon (CHC) profiles based on sex, caste, and colony membership. For instance, 5,17-Dimethylnonacosane has been identified as a key sex-specific component in the cuticular extracts of female long-horned beetles, Callidiellum rufipenne. oup.comresearchgate.netoup.com Its presence on females and absence on males allows it to function as a contact sex pheromone, eliciting a strong mating response from males upon antennal contact. oup.comoup.com This demonstrates a clear qualitative variation between sexes within this species.

In social insects, CHC profiles, including dimethylalkanes, often vary between different castes and colonies. In the dampwood termite Zootermopsis nevadensis, all castes share the same cuticular compounds, but in different relative proportions. ncsu.edu Among the compounds identified is 5,17-dimethylnonacosane, indicating that its quantity can signal caste differences within a colony. ncsu.edu Similarly, studies on the ant Formica japonica have shown that different colonies can possess four distinct types of CHC compositions, suggesting that these chemical signatures, which include various dimethylnonacosanes, are used for nestmate recognition. bioone.org

Environmental conditions also exert a strong influence on the composition of an insect's CHC profile. scielo.br Adaptations to local climatic factors can lead to significant variations in these chemical compounds. scielo.brresearchgate.net For example, studies on social wasps have shown that the level of human activity in an environment (anthropization) affects the cuticular chemical composition. scielo.brscielo.br In Polybia occidentalis wasps from more anthropized areas, a related compound, 11,15-dimethylnonacosane, was found to be an exclusive component, highlighting how environmental pressures can shape chemical signatures. scielo.brscielo.br Factors such as temperature, available food resources, and even pollutants can alter the qualitative and quantitative makeup of an insect's CHC profile. scielo.brresearchgate.net This plasticity allows insects to adapt to changing conditions, such as adjusting the waterproofing properties of their cuticle in response to temperature and humidity shifts. researchgate.net

Table 1: Intraspecific Variation and Environmental Influence on Dimethylnonacosanes

Species Compound Observed Variation Implied Function
Callidiellum rufipenne (Long-horned Beetle) 5,17-Dimethylnonacosane Present in females, absent in males. oup.comoup.com Contact Sex Pheromone oup.comresearchgate.netoup.com
Zootermopsis nevadensis (Dampwood Termite) 5,17-Dimethylnonacosane Present in all castes but in different relative proportions. ncsu.edu Caste Recognition ncsu.edu
Formica japonica (Ant) 5,X-Dimethylnonacosane Different colonies have distinct CHC blend types. bioone.org Nestmate Recognition bioone.org
Polybia occidentalis (Social Wasp) 11,15-Dimethylnonacosane Exclusive to individuals in more anthropized environments. scielo.brscielo.br Environmental Adaptation scielo.br
Gryllus rubens (Cricket) 7,17-Dimethylnonacosane Profiles differ between sexes and generations (phenotypic plasticity). murraystate.edu Sex Recognition, Environmental Adaptation murraystate.edu

General Physiological and Ecological Roles of Insect Hydrocarbon Profiles

The complex mixture of hydrocarbons on an insect's cuticle serves a dual purpose, playing critical roles in both its basic physiology and its ecological interactions. nih.govscienceopen.com These compounds are fundamental to the success and diversification of insects in terrestrial environments. annualreviews.org

Physiological Roles:

The primary and most vital physiological function of the cuticular hydrocarbon layer is to prevent water loss and subsequent desiccation. annualreviews.orgroyalsocietypublishing.orgmyrmecologicalnews.orgresearchgate.net Insects, due to their small size, have a large surface-area-to-volume ratio, making them particularly vulnerable to dehydration. annualreviews.orgresearchgate.net The CHC layer forms a hydrophobic, waterproof barrier that significantly reduces water permeability through the cuticle. nih.govannualreviews.org

The effectiveness of this barrier is determined by its chemical composition. The mixture typically includes straight-chain alkanes (n-alkanes), methyl-branched alkanes, and unsaturated hydrocarbons (alkenes). researchgate.netresearchgate.net The physical properties of these compounds, such as their melting point, are influenced by chain length and the presence of methyl groups or double bonds. researchgate.net Longer-chain n-alkanes generally have higher melting points and provide better waterproofing, while branched and unsaturated compounds increase the fluidity of the wax layer, keeping it flexible. scienceopen.comresearchgate.net This allows insects to maintain a functional cuticular barrier across a range of environmental temperatures. annualreviews.org

Ecological Roles:

Beyond their physiological function, cuticular hydrocarbons have evolved to become a cornerstone of insect chemical communication. nih.govannualreviews.orgnih.gov This waxy layer carries a wealth of information, acting as a "chemical signature" that can be "read" by other insects upon contact. myrmecologicalnews.orgresearchgate.net

The key ecological roles mediated by CHCs include:

Mate Recognition: CHCs frequently act as contact sex pheromones, allowing individuals to identify suitable mates of the same species. nih.govscienceopen.comresearchgate.net Specific compounds or unique ratios of compounds can signal an individual's sex and reproductive status. myrmecologicalnews.org

Species and Nestmate Recognition: In social insects like ants, bees, and wasps, CHCs are the primary cues for distinguishing between nestmates and non-nestmates, which is essential for maintaining colony integrity and defending against intruders. nih.govscienceopen.commyrmecologicalnews.org The colony's collective odor is created by the sharing of these hydrocarbons among its members. myrmecologicalnews.org

Fertility Signaling: The CHC profile can convey information about an individual's fertility. nih.govscienceopen.commyrmecologicalnews.org For example, in many social insect colonies, the queen has a distinct chemical profile that signals her reproductive dominance to the workers. myrmecologicalnews.org

Interspecific Interactions: The chemical signature of one species can be exploited by another. For instance, some social parasites are able to mimic the CHC profile of their host colony, allowing them to invade the nest without being detected. nih.govmyrmecologicalnews.org

The evolution of these dual-function traits—serving both in ecological adaptation (desiccation resistance) and mating signals—is considered a significant factor in the diversification and speciation of insects. nih.govscienceopen.com

Table 2: General Functions of Insect Cuticular Hydrocarbons

Function Type Specific Role Description
Physiological Waterproofing / Desiccation Prevention The primary function is to form a lipid layer on the cuticle that restricts water loss, which is critical for survival in terrestrial environments. nih.govannualreviews.orgroyalsocietypublishing.orgmyrmecologicalnews.org
Ecological Chemical Communication The complex mixture of CHCs acts as a chemical signature carrying information for other insects. nih.govannualreviews.orgnih.gov
Mate Recognition Serves as contact pheromones to identify species and sex for mating. nih.govscienceopen.comresearchgate.net
Nestmate Recognition In social insects, CHCs create a colony-specific odor to distinguish members from non-members. nih.govmyrmecologicalnews.org
Fertility Signaling The profile can indicate an individual's reproductive status, such as queen vs. worker in a colony. scienceopen.commyrmecologicalnews.org
Interspecific Signaling Used in interactions between different species, such as host recognition by parasites. nih.govmyrmecologicalnews.org

Biosynthesis and Metabolic Pathways of Branched Alkanes

De Novo Synthesis of Branched Alkanes in Organisms

The de novo synthesis of hydrocarbons in insects, including branched alkanes, has been established through studies demonstrating the incorporation of labeled acetate (B1210297) into cuticular lipids. researchgate.net This process primarily occurs in specialized cells called oenocytes, which are associated with the fat body and the epidermal layer. researchgate.netresearchgate.netnih.gov The entire biosynthetic pathway is a sophisticated network involving several key enzyme families that work in concert to produce the final hydrocarbon products. researchgate.net

The general pathway for branched-chain hydrocarbon biosynthesis can be summarized in the following key stages:

Initiation: The process starts with the formation of fatty acid precursors. annualreviews.org

Elongation: These precursors undergo elongation to form very-long-chain fatty acyl-CoAs. annualreviews.org

Methyl Branching: Methyl groups are incorporated at specific positions during the elongation process. annualreviews.org

Reduction and Decarbonylation: The very-long-chain fatty acyl-CoAs are reduced to aldehydes and subsequently converted to hydrocarbons. annualreviews.orgnih.gov

This de novo synthesis allows insects to produce a diverse array of hydrocarbons, the composition of which can be species-specific and even vary between sexes. annualreviews.orgplos.org For instance, 5,17-Dimethylnonacosane has been identified as a component of the cuticular hydrocarbons in certain bark beetle species like Dendroctonus jeffreyi, D. brevicomis, and D. frontalis. usda.gov

Enzymatic Mechanisms for Methyl Branching in Aliphatic Chains

The introduction of methyl branches into the hydrocarbon chain is a critical step that contributes to the diversity and specific functions of these molecules. This process is primarily managed by a specialized microsomal fatty acid synthase (FAS). researchgate.netplos.orgnih.gov

Unlike the cytosolic FAS that synthesizes straight-chain fatty acids using malonyl-CoA, the microsomal FAS incorporates methylmalonyl-CoA in place of malonyl-CoA at specific points during the elongation of the fatty acid chain. annualreviews.orgscispace.com This substitution results in the formation of methyl-branched fatty acids, which are the precursors to methyl-branched alkanes. researchgate.net Evidence suggests that for monomethyl-branched compounds, the methyl group is incorporated early in the chain construction process. pnas.org In the case of dimethylalkanes like 5,17-dimethylnonacosane, this implies two separate incorporation events of methylmalonyl-CoA during the elongation of the nonacosane (B1205549) (C29) backbone.

The final step in the biosynthesis of all cuticular hydrocarbons, including branched alkanes, is catalyzed by a family of cytochrome P450 enzymes. nih.govpnas.org Specifically, enzymes from the CYP4G family act as oxidative decarbonylases. nih.govpnas.orgresearchgate.net These enzymes convert long-chain fatty aldehydes, the products of fatty acyl-CoA reduction, into hydrocarbons that are one carbon shorter, with the release of carbon dioxide. nih.govpnas.org This terminal step is crucial for the formation of the final alkane and is a key evolutionary innovation that enabled insects to colonize terrestrial environments by providing a waterproof cuticle. nih.govpnas.org

Enzyme FamilyRole in Branched Alkane Biosynthesis
Microsomal Fatty Acid Synthase (FAS)Incorporates methylmalonyl-CoA to create methyl branches in the fatty acid chain. researchgate.netplos.orgnih.gov
Fatty Acid ElongasesExtend the length of the fatty acid chains to produce very-long-chain fatty acids. annualreviews.orgnih.gov
Fatty Acyl-CoA ReductasesReduce the very-long-chain fatty acyl-CoAs to aldehydes. annualreviews.org
Cytochrome P450 (CYP4G family)Catalyze the final oxidative decarbonylation of aldehydes to form hydrocarbons. nih.govpnas.orgresearchgate.net

Precursor Utilization in Hydrocarbon Biosynthesis

The primary precursor for the methyl branches in branched alkanes is methylmalonyl-CoA. annualreviews.orgresearchgate.net This key substrate is derived from the metabolism of several amino acids. In various insect species, including the German cockroach (Blattella germanica) and the housefly, the amino acids valine, isoleucine, and methionine have been shown to serve as precursors for the methyl branch group. annualreviews.orgpsu.edu Succinate can also be a precursor to methylmalonyl-CoA in some insects, such as the termite Zootermopsis. psu.edu

The carbon skeleton of these amino acids is metabolized to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. This methylmalonyl-CoA is then available for incorporation into the growing fatty acid chain by the microsomal FAS. psu.edu The selection of the precursor amino acid can influence the position and number of methyl branches in the final hydrocarbon product.

For a compound like 5,17-Dimethylnonacosane, the biosynthesis would involve the incorporation of two methylmalonyl-CoA units at the appropriate steps during the elongation of a fatty acid chain that will ultimately become a C29 alkane. The initial fatty acid chain is built upon an acetyl-CoA primer, with subsequent additions of malonyl-CoA for the straight-chain portions and methylmalonyl-CoA for the branched points. researchgate.net

Precursor MoleculeRole in BiosynthesisDerived From
Acetyl-CoAServes as the initial building block for the fatty acid chain.General Metabolism
Malonyl-CoAUsed for the elongation of the straight-chain portions of the fatty acid.Acetyl-CoA
Methylmalonyl-CoAIncorporated to create the methyl branches in the fatty acid chain. annualreviews.orgresearchgate.netValine, Isoleucine, Methionine, Succinate annualreviews.orgpsu.edu

Regulatory Mechanisms of Hydrocarbon Production

The production of cuticular hydrocarbons is a tightly regulated process, ensuring that the correct blend and quantity of these compounds are produced in response to developmental, environmental, and social cues. nih.gov While the specific regulatory mechanisms for 5,17-Dimethylnonacosane are not detailed in the available literature, the general principles of hydrocarbon biosynthesis regulation in insects provide a framework for understanding how its production might be controlled.

Hormones and transcription factors are key players in regulating the genes involved in the CHC biosynthesis pathway. nih.gov For example, the expression of genes encoding for fatty acid synthases, elongases, and desaturases can be modulated to alter the final hydrocarbon profile. annualreviews.orgplos.org This regulation is crucial for producing the species- and sex-specific hydrocarbon blends that are often used in chemical communication. annualreviews.org

The expression of the fatty acid elongase gene eloF in Drosophila melanogaster, for instance, is female-biased and is under the control of the sex-determination hierarchy, leading to the production of longer-chain hydrocarbons in females. pnas.org Similarly, the regulation of chain length to produce specific hydrocarbon blends appears to be controlled by the microsomal fatty acyl-CoA elongase reactions. annualreviews.org

Furthermore, environmental factors such as diet can influence the availability of precursors for hydrocarbon synthesis, leading to quantitative differences in the hydrocarbon profile. annualreviews.org However, the fundamental genetic programming appears to be the primary determinant of the types of hydrocarbons produced. The intricate interplay of genetic and hormonal control allows insects to dynamically adjust their cuticular hydrocarbon profiles to meet their physiological and ecological needs. nih.gov

Synthetic Methodologies for 5,17 Dimethylnonacosane

Chemical Synthesis Approaches for Branched Alkanes

The synthesis of long-chain branched alkanes like 5,17-dimethylnonacosane presents unique challenges due to the low reactivity of the alkane backbone and the need for regioselective introduction of methyl groups. tandfonline.com General strategies often involve the coupling of smaller, functionalized building blocks to construct the carbon skeleton, followed by reduction to the final saturated hydrocarbon.

Total Synthesis of 5,17-Dimethylnonacosane

A total synthesis of 5,17-dimethylnonacosane was successfully accomplished to confirm its identity as a contact sex pheromone of Callidiellum rufipenne. oup.com The synthetic route, as detailed by Rutledge et al. (2009), provides a clear example of a convergent approach to constructing this complex molecule. While the specific step-by-step yields for each reaction in this particular synthesis are not publicly detailed, the general sequence of reactions is a cornerstone of branched alkane synthesis.

The general approach for such a synthesis would logically involve the coupling of key fragments to build the C31 backbone with methyl branches at the correct positions. A plausible retrosynthetic analysis, based on common synthetic strategies for similar molecules, is illustrated below.

Table 1: Plausible Retrosynthetic Strategy for 5,17-Dimethylnonacosane

Target Molecule Key Disconnections Precursor Fragments
5,17-DimethylnonacosaneC-C bond formation at or near the branching points.A C17 fragment with a methyl branch at position 5, and a C12 fragment.
Unsaturated PrecursorDouble bond reduction.A dimethylnonacosene derivative.
Coupled FragmentsGrignard or Wittig reaction.An aldehyde/ketone and a Grignard reagent or phosphonium (B103445) ylide.

This strategy highlights the modular nature of the synthesis, allowing for the preparation of the necessary building blocks from smaller, commercially available starting materials.

Strategies for Stereoisomer Control in Synthetic Routes

The methyl groups at positions 5 and 17 of 5,17-dimethylnonacosane are chiral centers. Consequently, the molecule can exist as a mixture of stereoisomers: (5R,17R), (5S,17S), (5R,17S), and (5S,17R). The initial synthesis of such pheromones often yields a racemic or diastereomeric mixture, which is sufficient for initial identification and some biological assays. oup.com

However, the biological activity of insect pheromones is frequently dependent on a specific stereoisomer. researchgate.netrsc.org While a specific stereocontrolled synthesis for 5,17-dimethylnonacosane has not been detailed in the reviewed literature, several established strategies are employed for controlling stereochemistry in the synthesis of similar methyl-branched alkanes: researchgate.netresearchgate.net

Use of Chiral Pools: Starting the synthesis from naturally occurring, enantiomerically pure compounds (the chiral pool) can set the stereochemistry of one of the chiral centers.

Asymmetric Catalysis: Employing chiral catalysts for key bond-forming or reduction reactions can induce a preference for one stereoisomer over another.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed later in the synthesis.

The synthesis of specific stereoisomers of 5,17-dimethylnonacosane would be a critical next step to fully elucidate its role in the chemical ecology of the insects that produce it.

Application of Grignard Reactions and Olefination Approaches

The formation of the carbon-carbon bonds necessary to construct the long chain of 5,17-dimethylnonacosane relies on well-established and powerful organometallic reactions.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to an aldehyde or ketone is a fundamental method for forming a new C-C bond and creating a secondary or tertiary alcohol, which can then be further transformed. oup.commasterorganicchemistry.com In the context of synthesizing branched alkanes, a Grignard reagent prepared from one alkyl halide can be coupled with a ketone or another suitable electrophile to join two carbon chains. researchgate.net For instance, a Grignard reagent could be prepared from a C12 bromoalkane and reacted with a C17 ketone containing a methyl branch at the appropriate position.

Olefination Approaches: Olefination reactions, which form carbon-carbon double bonds, are also central to the synthesis of long-chain hydrocarbons.

The Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is a highly reliable method for extending a carbon chain and introducing a double bond at a specific location, which can then be hydrogenated to the corresponding alkane. oup.com

Olefin Metathesis: This catalytic reaction has become a powerful tool for the synthesis of complex molecules, including insect pheromones, by forming new double bonds through the scrambling of alkene fragments. colab.ws

These olefination reactions provide the unsaturated precursors that are subsequently reduced to the final saturated alkane.

Catalytic Hydrogenation Techniques

The final step in many syntheses of saturated alkanes from unsaturated precursors is catalytic hydrogenation. tandfonline.com This reaction involves the addition of hydrogen gas (H₂) across the double bonds of an alkene in the presence of a metal catalyst. libretexts.org

Table 2: Common Catalysts for Alkene Hydrogenation

Catalyst Common Form Typical Reaction Conditions
PalladiumPd on Carbon (Pd/C)H₂ gas (from balloon pressure to high pressure), room temperature, various solvents (e.g., ethanol, ethyl acetate).
PlatinumPtO₂ (Adam's catalyst)H₂ gas, room temperature, various solvents.
NickelRaney Nickel (Ra-Ni)H₂ gas, often requires higher temperatures and pressures.

This step is typically highly efficient and results in the formation of the desired alkane. drhazhan.com The choice of catalyst can sometimes influence the stereochemical outcome of the reduction, particularly if the alkene is sterically hindered or has adjacent chiral centers. tcichemicals.com For the synthesis of 5,17-dimethylnonacosane, the hydrogenation of a dimethylnonacosene precursor would yield the final product. oup.comoup.com

Development of Synthetic Reference Standards for Analytical and Bioassay Studies

The synthesis of 5,17-dimethylnonacosane serves a critical purpose beyond the confirmation of its structure: it provides a pure reference standard for analytical and biological research. oup.com Natural insect extracts are often complex mixtures containing numerous compounds in minute quantities. frontiersin.orgncsu.edubiorxiv.org

The availability of a synthetic standard is essential for:

Analytical Confirmation: Co-injection of the synthetic standard with the natural extract on a gas chromatograph-mass spectrometer (GC-MS) allows for unambiguous identification of the natural compound based on matching retention times and mass spectra. mdpi.comunl.edu

Quantification: A pure standard of known concentration is necessary to accurately quantify the amount of the pheromone present in natural extracts. frontiersin.org

Bioassays: Biological assays to determine the behavioral effects of a pheromone require a pure, synthetic sample to ensure that the observed response is due to the target compound and not to any impurities in the natural extract. oup.com

Stereochemical Studies: The synthesis of individual stereoisomers is the only definitive way to determine which isomer(s) are biologically active. researchgate.net

Therefore, the development of robust synthetic routes is a prerequisite for in-depth studies in chemical ecology and for the potential development of pheromone-based pest management strategies. nih.govnih.gov

Analytical Techniques and Characterization of 5,17 Dimethylnonacosane

Sample Extraction and Preparation Methods

The analysis of 5,17-Dimethylnonacosane, a dimethyl-branched cuticular hydrocarbon (CHC), necessitates meticulous sample extraction and preparation to ensure accurate identification and quantification. Found as a component of the complex hydrocarbon mixture on the cuticle of insects, such as the bark beetle Dendroctonus brevicomis, its isolation requires methods that effectively separate it from other lipids and biological materials. usda.gov

The primary and most common method for extracting cuticular hydrocarbons involves solvent washing. usda.govnih.gov This technique is favored for its efficiency in dissolving the non-polar hydrocarbons from the insect's surface while minimizing the extraction of more polar internal lipids.

Key steps in a typical solvent extraction protocol for insect CHCs include:

Sample Collection: Whole insects, or specific body parts, are collected for analysis. In some cases, empty puparial cases can also be used, as they retain the CHC profile of the insect. nih.govnih.gov

Solvent Immersion: The collected samples are immersed in a non-polar solvent, with hexane being the most frequently used. usda.govnih.govnih.gov The duration of this immersion is a critical parameter; it can range from a few minutes to longer periods. eje.czresearchgate.net Shorter extraction times (e.g., 10 minutes) are often preferred to isolate surface lipids selectively and prevent the co-extraction of internal, more polar compounds. usda.govresearchgate.net

Extract Collection: Following immersion, the solvent, now containing the dissolved CHCs, is carefully collected.

Purification: The crude extract typically contains not only hydrocarbons but also other lipid classes like fatty acids and alcohols. nih.gov To isolate the hydrocarbon fraction, the extract is passed through a minicolumn packed with an adsorbent material, most commonly silica gel. nih.gov The non-polar hydrocarbons pass through the column, while the more polar compounds are retained.

Concentration: The purified hydrocarbon fraction is then concentrated to a smaller volume, often by evaporating the solvent under a gentle stream of nitrogen gas. nih.gov This step is crucial for increasing the concentration of the analytes, including 5,17-Dimethylnonacosane, to levels suitable for instrumental analysis.

The resulting purified and concentrated hydrocarbon sample is then ready for analysis by various chromatographic techniques.

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the identification and characterization of insect cuticular hydrocarbons, including branched alkanes like 5,17-Dimethylnonacosane. nih.govnih.govcranfield.ac.uk This method provides both the separation of complex hydrocarbon mixtures and the structural information needed for unambiguous compound identification.

In a typical GC-MS analysis of CHCs, the prepared extract is injected into the gas chromatograph. The oven temperature is programmed to increase gradually, allowing for the separation of hydrocarbons based on their volatility and interaction with the capillary column. nih.govnih.gov Generally, a non-polar or mid-polar capillary column, such as a DB-5 or equivalent (5% phenyl-polymethylsiloxane), is used for the separation of these non-polar analytes. nih.govnih.gov

As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint for the molecule.

The identification of 5,17-Dimethylnonacosane is achieved by interpreting its mass spectrum, which will show characteristic fragmentation patterns for a dimethyl-branched alkane. Key diagnostic ions help to determine the positions of the methyl branches along the nonacosane (B1205549) backbone. The retention time of the compound, compared to known standards or retention indices from libraries, provides an additional layer of confirmation. nih.gov

The table below summarizes typical GC-MS parameters used for the analysis of insect cuticular hydrocarbons, which would be applicable for the analysis of 5,17-Dimethylnonacosane.

ParameterTypical Value/ConditionPurpose
Injection Mode SplitlessTo ensure the entire sample is transferred to the column for maximum sensitivity. nih.govnih.gov
Injector Temperature 290 - 300 °CTo ensure rapid and complete vaporization of the long-chain hydrocarbons. nih.govnih.gov
Carrier Gas HeliumAn inert gas to carry the sample through the column. nih.govnih.gov
Column Type DB-5 (or equivalent) 30 m x 0.25 mm x 0.25 µmA standard non-polar column suitable for separating hydrocarbons. nih.gov
Oven Program Initial temp 150°C, ramp at 5°C/min to 320°CA temperature ramp to separate compounds based on boiling point. nih.gov
MS Transfer Line Temp ~280 - 325 °CTo prevent condensation of the analytes before they enter the MS source. nih.gov
Ionization Mode Electron Impact (EI) at 70 eVA standard, energetic ionization method that produces reproducible fragmentation patterns. nih.gov
Mass Range 50-600 DaTo detect the molecular ion and characteristic fragment ions of long-chain hydrocarbons. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique used for the quantification of organic compounds, including hydrocarbons. While GC-MS is superior for identification, GC-FID is often preferred for quantitative analysis due to its wide linear range and high sensitivity to hydrocarbons.

In a GC-FID system, the separation principle is identical to that of GC-MS. The sample is injected and separated on a capillary column. However, upon eluting from the column, the compounds are passed through a hydrogen-air flame. The combustion of organic compounds like 5,17-Dimethylnonacosane produces ions. These ions are collected on an electrode, generating an electrical current that is proportional to the amount of substance being burned.

The signal from the FID is recorded as a chromatogram, where the area under each peak corresponds to the quantity of the respective compound. For accurate quantification of 5,17-Dimethylnonacosane, the instrument would be calibrated using a standard of the pure compound at various known concentrations.

GC-FID is particularly useful in studies where the primary goal is to determine the relative abundance of different hydrocarbons in a mixture or to track changes in their quantities under different conditions.

ParameterTypical Value/Condition
Injection Mode Split/Splitless
Injector Temperature 250 - 300 °C
Carrier Gas Helium, Hydrogen, or Nitrogen
Column Type Non-polar (e.g., DB-1, DB-5)
Oven Program Temperature ramped (e.g., 150°C to 320°C)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 - 325 °C
Makeup Gas Nitrogen

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used for the extraction of volatile and semi-volatile organic compounds. eje.cz In the context of insect chemical ecology, SPME is a valuable tool for sampling the headspace of volatiles or for direct extraction of compounds from the cuticle, offering a less invasive alternative to solvent extraction. eje.cz

For the analysis of a semi-volatile compound like 5,17-Dimethylnonacosane, a SPME fiber coated with a non-polar stationary phase, such as polydimethylsiloxane (PDMS), would be exposed to the sample. This could involve direct contact with the insect's cuticle or exposure to the headspace above the sample. The hydrocarbons partition from the sample matrix onto the fiber coating.

After an appropriate extraction time, the fiber is retracted and inserted directly into the injection port of a gas chromatograph. The high temperature of the injector desorbs the trapped analytes from the fiber onto the GC column for separation and detection by either MS or FID.

SPME is particularly advantageous for analyzing the chemical profile of living insects with minimal disturbance and for avoiding the use of organic solvents. eje.cz

ParameterDescription
Fiber Coating Polydimethylsiloxane (PDMS) or other non-polar phases are suitable for hydrocarbon extraction.
Extraction Mode Direct immersion (contact with cuticle) or Headspace (exposure to volatiles above the sample).
Extraction Time Varies depending on the sample and analyte concentration, typically determined experimentally.
Desorption Thermal desorption in the GC injector at high temperature (e.g., 250-300°C).
Analysis Coupled directly with GC-MS or GC-FID.

Solid-Phase Extraction (SPE) for Chemical Fractionation

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and fractionation of complex mixtures. nih.gov In the analysis of cuticular lipids, SPE is the principle behind the silica gel column cleanup step described in the sample preparation section. nih.gov It is used to separate the hydrocarbon fraction, containing 5,17-Dimethylnonacosane, from more polar lipid classes.

The process involves passing the crude solvent extract through a cartridge containing a solid adsorbent (the stationary phase), typically silica gel for CHC analysis. A non-polar solvent like hexane is used to elute the non-polar hydrocarbons, while more polar compounds, such as fatty acids and triglycerides, are retained on the silica. nih.gov

By changing the polarity of the elution solvent in a stepwise manner, different classes of lipids can be selectively eluted and collected as separate fractions. This allows for the targeted analysis of the hydrocarbon fraction without interference from other compounds.

StepSolventCompounds Eluted
1. Conditioning Non-polar solvent (e.g., hexane)Prepares the sorbent for sample loading.
2. Sample Loading Crude lipid extract dissolved in a minimal amount of non-polar solventThe sample is applied to the top of the SPE cartridge.
3. Elution (Fraction 1) Non-polar solvent (e.g., hexane)Elutes the non-polar hydrocarbon fraction, including 5,17-Dimethylnonacosane.
4. Elution (Subsequent Fractions) Solvents of increasing polarity (e.g., dichloromethane, methanol)Elutes more polar lipid classes, which are discarded or collected for separate analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixture Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. cranfield.ac.uk This is particularly advantageous for the analysis of extremely complex biological samples like insect cuticular hydrocarbon profiles, which can contain hundreds of structurally similar compounds.

In a GCxGC system, two columns of different selectivity (e.g., a non-polar first dimension and a polar second dimension) are coupled via a modulator. usda.gov The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the short second column. This results in a highly detailed, two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity).

This enhanced separation allows for the resolution of co-eluting peaks that would overlap in a single-dimension separation, leading to more accurate identification and quantification of minor components. For a complex CHC profile, GCxGC-MS could potentially separate isomers of dimethylnonacosane from each other and from other hydrocarbons with similar retention times, providing a much clearer and more comprehensive chemical fingerprint. While its specific application to 5,17-Dimethylnonacosane is not documented, its utility for complex hydrocarbon mixtures makes it a highly relevant advanced technique.

ParameterDescription
First Dimension Column (¹D) Typically a long, non-polar column (e.g., 30m, DB-5 type) for separation based on volatility.
Second Dimension Column (²D) A short, polar column (e.g., 1-2m, Wax or Ionic Liquid type) for rapid separation based on polarity.
Modulator A device (thermal or flow-based) that traps and re-injects effluent from the ¹D to the ²D column.
Modulation Period The time between successive injections onto the second column (typically 2-8 seconds).
Detector A fast-acquisition detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS), is required to handle the narrow peaks from the second dimension.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of 5,17-Dimethylnonacosane, the signals are concentrated in the upfield region (typically 0.8-1.5 ppm), which is characteristic of saturated hydrocarbons. openochem.org The protons on the terminal methyl groups (C1 and C29) and the two branching methyl groups (at C5 and C17) are expected to produce overlapping signals around 0.8-0.9 ppm. The numerous methylene (-CH₂) groups of the long carbon chain will generate a large, complex signal centered around 1.2-1.4 ppm. The methine (-CH) protons at the branching points (C5 and C17) are the most deshielded of the aliphatic protons and would likely appear as a multiplet around 1.5 ppm. Due to rapid bond rotation and the similarity of chemical environments, significant signal overlap is expected, making precise assignment challenging without advanced 2D-NMR techniques. masterorganicchemistry.com

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy provides a clearer picture of the carbon framework, as each unique carbon atom typically gives a distinct signal. bhu.ac.in For a symmetric molecule like 5,17-Dimethylnonacosane, the number of unique carbon signals would be less than the total of 31 carbons. The chemical shifts are influenced by the local electronic environment and branching. libretexts.orglibretexts.org Carbons in the interior of the long chain are shielded and appear upfield, while carbons at or near the branch points are deshielded.

Expected ¹³C-NMR Chemical Shifts for 5,17-Dimethylnonacosane

This table presents predicted chemical shift ranges based on typical values for long-chain branched alkanes.

Carbon Atom(s)EnvironmentExpected Chemical Shift (ppm)
C1, C29Terminal Methyl14-15
C5-CH₃, C17-CH₃Branch Methyl19-22
C2, C28Methylene (adjacent to terminal)22-24
C5, C17Methine (Branch Point)33-38
C4, C6, C16, C18Methylene (adjacent to branch)36-40
Other -CH₂-Internal Methylene29-31

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an alkane like 5,17-Dimethylnonacosane, the spectrum is relatively simple and is characterized by absorptions corresponding to C-H and C-C bond vibrations. uobabylon.edu.iq

The most prominent bands in the IR spectrum arise from C-H stretching and bending modes. orgchemboulder.com

C-H Stretching: Strong, sharp absorptions are expected in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of the CH₃ groups appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the CH₂ groups show corresponding absorptions around 2925 cm⁻¹ and 2855 cm⁻¹. libretexts.orguomustansiriyah.edu.iq

C-H Bending: Bending vibrations (deformations) appear at lower wavenumbers. The scissoring vibration of CH₂ groups is typically observed around 1465 cm⁻¹. quimicaorganica.org The asymmetric bending of CH₃ groups is found around 1450 cm⁻¹, while the symmetric "umbrella" bending mode for methyl groups produces a characteristic band around 1375 cm⁻¹. quimicaorganica.org The presence of a long methylene chain is sometimes indicated by a weak rocking vibration band around 720-725 cm⁻¹. orgchemboulder.comlibretexts.org

Characteristic IR Absorption Bands for 5,17-Dimethylnonacosane

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric Stretch-CH₃~2960Strong
Asymmetric Stretch-CH₂-~2925Strong
Symmetric Stretch-CH₃~2870Medium
Symmetric Stretch-CH₂-~2855Medium
Scissoring-CH₂-~1465Medium
Asymmetric Bend-CH₃~1450Medium
Symmetric Bend-CH₃~1375Medium
Rocking-(CH₂)n- (n ≥ 4)~720-725Weak

Mass Spectrometry Fragmentation Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. In Electron Impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which then undergoes fragmentation. azom.com

For long-chain branched alkanes, the molecular ion peak is often weak or absent because the C-C bonds readily cleave. ic.ac.ukuobasrah.edu.iqwhitman.edu Fragmentation occurs preferentially at the branching points due to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iqwhitman.edujove.com

In the mass spectrum of 5,17-Dimethylnonacosane (Molecular Weight: 436.87 g/mol ), the fragmentation pattern would be dictated by the cleavage at and around the C5 and C17 positions. Key fragmentation pathways would involve:

Cleavage alpha to the branch point: The bonds adjacent to the methine carbons (C5 and C17) are likely to break.

Formation of stable carbocations: The positive charge will preferentially be retained by the more substituted fragment.

This would lead to a series of characteristic fragment ions. The analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's structure and confirmation of the methyl group positions. For instance, cleavage at the C5 position could yield fragments resulting from the loss of butyl (C₄H₉) or pentyl (C₅H₁₁) radicals, leading to significant peaks in the spectrum. Similarly, cleavage around the C17 position would produce another set of characteristic larger fragments. The spectrum would exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. jove.com

Quantitative Analysis and Standardization Protocols

The quantitative analysis of 5,17-Dimethylnonacosane, particularly in complex matrices such as biological or environmental samples, typically employs gas chromatography coupled with mass spectrometry (GC-MS). gascertification.comimpactfactor.org This technique offers both high separation efficiency and sensitive, specific detection.

Standardization Protocol:

Preparation of Standard Solutions: A primary reference standard of pure 5,17-Dimethylnonacosane is used to prepare a series of calibration standards of known concentrations in a suitable solvent (e.g., hexane or dichloromethane).

Internal Standard: An internal standard (IS) is often added to all samples, calibration standards, and quality control samples. The IS should be a compound with similar chemical properties to 5,17-Dimethylnonacosane but not present in the sample, for example, a deuterated analog or another long-chain alkane with a different retention time.

Calibration Curve: The calibration standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is performed to establish the relationship.

Sample Analysis: The prepared sample is then injected into the GC-MS system. The concentration of 5,17-Dimethylnonacosane in the sample is determined by calculating its peak area ratio relative to the internal standard and interpolating the concentration from the calibration curve.

Gas chromatography with flame ionization detection (GC-FID) is another common method for the quantification of hydrocarbons, offering a wide linear range and high sensitivity. nih.gov

Analytical Method Validation and Quality Control Procedures

To ensure that the quantitative data are reliable, accurate, and reproducible, the analytical method must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comslideshare.netich.org The validation process demonstrates that the method is suitable for its intended purpose. complianceiq.comijpsr.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. altabrisagroup.comyoutube.com This is typically demonstrated by showing no interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com Linearity is typically evaluated by analyzing a minimum of five concentrations, and the correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.99. altabrisagroup.comnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. slideshare.netaltabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.

Intermediate Precision (Inter-assay precision): Analysis conducted on different days, by different analysts, or with different equipment.

Reproducibility: Analysis conducted in different laboratories. altabrisagroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, injection volume), providing an indication of its reliability during normal usage. ich.org

Quality Control (QC) Procedures: During routine analysis, QC samples at low, medium, and high concentrations are typically included in each analytical batch to monitor the performance of the method. gascertification.comintertek.comprezi.com The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid.

Comparative Chemical Ecology of Branched Alkanes

Comparative Analysis with Other Methyl-Branched Hydrocarbons

The biological activity of a chemical signal is not only determined by its own structure but also by its context within a complex blend of other compounds and its comparison to structurally related molecules. The significance of 5,17-dimethylnonacosane becomes clearer when compared with other methyl-branched hydrocarbons.

Dimethylalkanes are a common class of CHCs in many insect species, often serving as crucial components of recognition signals. Their efficacy is frequently dependent on the precise positioning of the methyl groups along the carbon chain.

In the dampwood termite Zootermopsis nevadensis, the cuticular hydrocarbon profile is a complex mixture that includes a variety of dimethylalkanes. ncsu.edu Notably, 5,17-dimethylnonacosane is present alongside other dimethylated compounds such as 5,15-dimethylheneicosane and 3,7-dimethylnonacosane. ncsu.edu The relative proportions of these compounds vary between different castes, suggesting a role in caste-specific chemical signatures and the maintenance of social structure. ncsu.edu For instance, workers and alates of Z. nevadensis have epicuticular profiles dominated by 5,15- and 5,17-dimethylheneicosane. ncsu.edu

In the context of sexual communication, 5,17-dimethylnonacosane has been identified as a key female-specific contact sex pheromone in the cerambycid beetle Callidiellum rufipenne. oup.com Synthetic 5,17-dimethylnonacosane was found to elicit a strong mating response from males. oup.com This specificity is crucial for reproductive isolation. While direct comparative studies are limited, the presence of other dimethylalkanes like 9,13-dimethylnonacosane (B14472664) in the CHC profiles of other insects, such as the ant Odontomachus relictus and the cricket Gryllus rubens, points to the widespread use of this class of compounds in insect communication. biologists.commurraystate.edu The variation in the placement of methyl groups, such as in 3,7-dimethylheptacosane (B14444644) found in the ant genus Tapinoma and bark beetles of the genus Dendroctonus, likely contributes to the species-specificity of chemical signals. biologists.comscienceopen.com

Table 1: Occurrence of Selected Dimethylalkanes in Different Insect Species

Compound Species Function/Significance
5,17-Dimethylnonacosane Callidiellum rufipenne (Coleoptera) Female contact sex pheromone oup.com
Zootermopsis nevadensis (Isoptera) Component of caste-specific cuticular profile ncsu.edu
Dendroctonus spp. (Coleoptera) Component of cuticular hydrocarbon profile scienceopen.com
5,15-Dimethylheneicosane Zootermopsis nevadensis (Isoptera) Dominant component of worker and alate cuticular profile ncsu.edu
3,7-Dimethylheptacosane Dendroctonus ponderosae (Coleoptera) Diagnostic hydrocarbon for species separation scienceopen.com
Tapinoma spp. (Hymenoptera) Component of species-specific cuticular profile biologists.com
9,13-Dimethylnonacosane Odontomachus relictus (Hymenoptera) Component of cuticular profile biologists.com

Monomethylalkanes represent a simpler form of branched hydrocarbons compared to their dimethylated counterparts, yet they are equally important in insect chemical communication. They often function as sex pheromones or species recognition cues.

For example, 11-methylheptacosane has been identified as a sex-specific recognition cue in the longhorned beetle Tetropium fuscum. annualreviews.orgresearchgate.net Specifically, the (S)-enantiomer of 11-methylheptacosane was found to be the active component of the female's contact sex pheromone. annualreviews.org This highlights the importance of stereochemistry in the biological activity of these compounds. In other insects, such as the parasitoid wasp Holepyris sylvanidis, 11-methylheptacosane is a chemical cue involved in host recognition. nih.gov

3-Methyltricosane (B1196024) and 5-methyltricosane are other prominent monomethylalkanes found in the cuticular lipids of various insects. In the emerald ash borer, Agrilus planipennis, there has been some debate regarding the primary contact sex pheromone, with some studies pointing to 3-methyltricosane and others to 9-methylpentacosane. cambridge.org This suggests that blends of multiple components may be necessary for the full behavioral response. In termites, such as Reticulitermes flavipes, 3-methyltricosane is a component of the cuticular hydrocarbon profile that differs between castes. tamu.edu Similarly, 5-methyltricosane is found in the cuticular profiles of bark beetles and termites, contributing to their chemical signature. ncsu.eduusda.gov

Table 2: Roles of Selected Monomethylalkanes in Insect Chemical Ecology

Compound Species Function/Significance
11-Methylheptacosane Tetropium fuscum (Coleoptera) Component of female contact sex pheromone (specifically the (S)-enantiomer) annualreviews.orgresearchgate.net
Holepyris sylvanidis (Hymenoptera) Host recognition cue nih.gov
3-Methyltricosane Agrilus planipennis (Coleoptera) Putative contact sex pheromone component cambridge.org
Reticulitermes flavipes (Isoptera) Component of caste-differentiated cuticular profile tamu.edu
5-Methyltricosane Dendroctonus spp. (Coleoptera) Component of cuticular hydrocarbon profile usda.gov

Trimethylalkanes add another layer of complexity to the chemical signals of insects. The presence of a third methyl group increases the number of possible isomers, allowing for even greater signal specificity.

In the dampwood termite Zootermopsis nevadensis, the cuticular hydrocarbon profile, while dominated by dimethylalkanes, also contains trimethylalkanes, although in lower amounts. ncsu.edu For instance, 7,11,15-trimethyl odd-carbon-number hydrocarbons are present, with their proportions declining in longer-chain hydrocarbons. ncsu.edu In the queenless ant Gnamptogenys striatula, certain long-chain trimethylalkanes, such as 3,11,15-trimethyl heptentriacontane, are found exclusively on the cuticles of reproductive individuals, acting as reliable fertility signals. nih.gov This demonstrates a clear link between the complexity of the hydrocarbon profile and the communication of social status. A meta-analysis of cuticular hydrocarbons in Hymenoptera revealed that while trimethylalkanes are less common than n-alkanes, monomethylalkanes, and dimethylalkanes, their presence is significant in species with complex social structures. nih.gov

Evolutionary Perspectives on Branched Alkanes in Chemical Communication

The evolution of branched alkanes as chemical signals is a fascinating example of how existing biological molecules can be co-opted for new functions. Cuticular hydrocarbons are believed to have primarily evolved as a protective barrier against desiccation, a critical adaptation for terrestrial life. scienceopen.comnih.gov Their low volatility and structural diversity, however, made them ideal candidates for evolving secondary roles in communication.

The addition of methyl branches to a straight-chain alkane alters its physical properties, such as its melting point. nih.gov This can impact the efficacy of the cuticle in preventing water loss. nih.gov However, this structural modification also dramatically increases the potential information content of the molecule. nih.gov The number and position of methyl groups create a vast array of possible isomers, each with a unique chemical signature that can be used for species, sex, and even individual recognition.

The evolution of complex methyl-branched CHC profiles appears to be linked to the expansion of specific gene families, such as fatty acid synthases (FASs) and elongases, which are involved in their biosynthesis. nih.gov Lineage-specific expansions of these gene families have been observed in insect orders that exhibit highly diverse methyl-branched CHC profiles, suggesting a genetic basis for the evolution of chemical signal complexity. nih.gov

The transition from a primary role in waterproofing to a secondary role in communication is thought to have occurred gradually. Initially, subtle variations in CHC profiles, perhaps influenced by diet or physiological state, may have provided rudimentary information to other individuals. Over evolutionary time, selection would have favored individuals that could both produce more distinct signals and perceive subtle differences in the signals of others, leading to the highly specific and complex chemical communication systems seen in many insects today. researchgate.net

Divergence and Conservation of Chemical Signals Across Related Taxa

The study of cuticular hydrocarbon profiles across related insect taxa reveals patterns of both divergence and conservation, providing insights into the evolutionary forces shaping chemical communication.

In many cases, the structure of pheromones is conserved within a genus or even a tribe. For example, in cerambycid beetles, related species often use similar or identical chemical structures in their pheromone blends. mdpi.com This conservation can be advantageous, as it may allow for the development of broad-spectrum lures for monitoring multiple pest species. nih.gov However, even with conserved chemical components, species-specificity can be maintained through differences in the ratios of compounds in the blend, the time of day of signal release, or through the addition of minor, species-specific components.

Conversely, significant divergence in CHC profiles is often observed, particularly between closely related species that occur in the same geographic area (sympatry). This divergence is thought to be a key mechanism for reproductive isolation, preventing hybridization between species. nih.govresearchgate.netfrontiersin.org For instance, in three closely related and sympatric species of the parasitoid wasp Leptopilina, mate recognition is species-specific and is mediated by differing importance of cuticular hydrocarbons and other compounds in their pheromone blends. frontiersin.org The two most closely related species in this group exhibit the most divergent sex pheromones, a classic example of character displacement in communication signals. frontiersin.org

The evolution of these chemical signals can be either gradual or saltational (occurring in large shifts). frontiersin.org In some cases, CHC profiles appear to evolve gradually, with differences accumulating over time in relation to the genetic distance between species. In other instances, particularly when there is strong selection for reproductive isolation, pheromone composition can undergo rapid, significant changes. frontiersin.org The CHC profiles of female parasitoid wasps of the genus Nasonia, for example, are highly divergent and not correlated with their phylogeny, suggesting saltational evolution driven by sexual selection for species-specific signals. frontiersin.org In contrast, the male CHC profiles in the same genus are more conserved and do correlate with phylogeny. frontiersin.org

This interplay of conservation and divergence highlights the dynamic nature of chemical communication systems in insects. While there are constraints on the types of molecules that can be produced, selection for both reliable signaling within a species and clear distinction from others has driven the evolution of the remarkable diversity of branched alkanes observed in the insect world.

Future Research Directions for 5,17 Dimethylnonacosane Studies

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

While the general pathway of hydrocarbon biosynthesis in insects is understood to involve the extension of fatty acyl-CoAs followed by reduction and decarbonylation, the specific enzymes and regulatory networks governing the production of 5,17-dimethylnonacosane remain largely uncharacterized. Future research must focus on identifying the complete set of genes and enzymes responsible for its synthesis. This includes the specific elongases, reductases, and the cytochrome P450 enzymes (CYP4G) involved in the final decarbonylation step. pageplace.deresearchgate.net

A critical aspect of this research will be to understand how the placement of the two methyl groups at the 5th and 17th carbon positions is so precisely controlled. This involves identifying the specific methyltransferases and understanding their substrate specificity and the timing of their action during the chain elongation process. Investigating the regulatory mechanisms, such as hormonal control and the influence of developmental stage and environmental cues on gene expression, will provide a more complete picture of how the production of this specific hydrocarbon is managed within the insect. nih.govnih.gov Techniques like RNA interference (RNAi) to silence candidate genes and subsequent analysis of the cuticular hydrocarbon profile can be instrumental in functionally annotating the genes of the biosynthetic pathway.

Investigations into Stereochemical Purity in Natural Production and Advanced Synthetic Development

The biological activity of many pheromones is highly dependent on their stereochemistry. For 5,17-dimethylnonacosane, which has two chiral centers at the C-5 and C-17 positions, it is crucial to determine the absolute configuration of the naturally produced compound. It is currently unknown whether insects produce a single stereoisomer or a specific blend of stereoisomers. escholarship.org Future studies should employ advanced analytical techniques, such as chiral gas chromatography, to resolve and identify the specific stereoisomers present in natural extracts. Bioassays with synthetically produced stereoisomers will then be essential to determine which configuration(s) are biologically active. escholarship.orgbioone.org

Furthermore, the development of efficient and stereoselective synthetic routes to produce large quantities of the biologically active isomer(s) is a significant challenge. researchgate.net Current synthetic methods often result in racemic mixtures or require complex and low-yielding steps. Advanced synthetic strategies, potentially involving enzymatic reactions or novel catalytic methods, are needed to overcome these limitations. This will not only facilitate further research into its biological function but also enable its potential use in semiochemical-based pest management strategies.

Development and Application of Advanced Analytical Methodologies for Complex Biological Samples

The analysis of 5,17-dimethylnonacosane and other cuticular hydrocarbons (CHCs) in biological samples presents several analytical challenges. These compounds are often present in complex mixtures with numerous other structurally similar hydrocarbons, making their separation and quantification difficult. oup.comoup.com The development of more sensitive and selective analytical methods is therefore a priority.

Future research should focus on the application of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), to improve the resolution of complex hydrocarbon mixtures. frontiersin.org Additionally, the use of novel ionization techniques in mass spectrometry could provide more detailed structural information, aiding in the confident identification of isomers. The development of high-throughput methods for sample preparation and analysis will also be crucial for processing the large number of samples required for ecological and genetic studies. frontiersin.org

Integrative Omics Approaches to Study Chemical Ecology and Metabolism

To gain a holistic understanding of the role of 5,17-dimethylnonacosane, future research should embrace integrative "omics" approaches. nih.govrsc.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to connect the genetic basis of hydrocarbon production with the resulting chemical phenotype and its ecological consequences.

By integrating transcriptomic data (gene expression profiles) with metabolomic data (hydrocarbon profiles) from insects under different conditions (e.g., different diets, developmental stages, or social contexts), researchers can identify correlations between gene activity and the production of 5,17-dimethylnonacosane. nih.govfrontiersin.org This approach can help to pinpoint candidate genes involved in its biosynthesis and regulation. Furthermore, incorporating genomic data can help to identify genetic variations, such as single nucleotide polymorphisms (SNPs), that are associated with differences in hydrocarbon profiles and related behaviors. nih.gov These integrative studies will provide a powerful framework for dissecting the complex interplay between genes, metabolism, and the chemical ecology of insects. rsc.org

Understanding Environmental and Genetic Influences on Phenotypic Expression of Hydrocarbon Profiles

The cuticular hydrocarbon profile of an insect is not static but can be influenced by a variety of both genetic and environmental factors. nih.govnih.govresearchgate.net Future research should aim to disentangle the relative contributions of these factors to the variation in 5,17-dimethylnonacosane production. This can be achieved through quantitative genetic studies, such as common garden experiments and diallel crosses, which can estimate the heritability of hydrocarbon profiles. scispace.com

Investigating the influence of environmental factors, such as temperature, humidity, diet, and social environment, on the expression of 5,17-dimethylnonacosane is also crucial. For example, studies could examine how different host plants affect the hydrocarbon profile of herbivorous insects. Understanding this phenotypic plasticity is essential for predicting how insects might adapt their chemical signals in response to changing environmental conditions. This knowledge is not only fundamental to our understanding of insect evolution and chemical communication but also has practical implications for the development of robust pest management strategies that are effective across different environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.